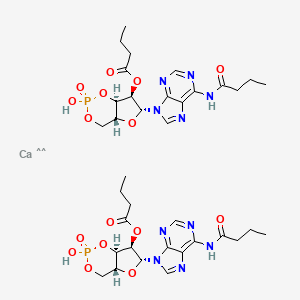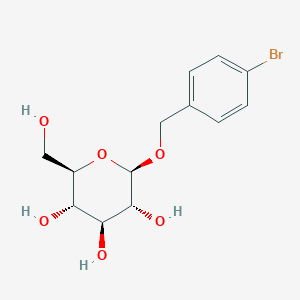
1-(4-Bromo-3-chlorobenzoyl)azetidine
Overview
Description
“1-(4-Bromo-3-chlorobenzoyl)azetidine” is a chemical compound that can be purchased from various suppliers . It is a type of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines are synthesized through various methods, including [2+2] cycloaddition reactions . The synthetic chemistry of azetidine is an important yet undeveloped research area . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .Molecular Structure Analysis
The molecular structure of azetidines is driven by a considerable ring strain . This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol . This ring strain lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol), which provides a highly attractive entry to bond functionalization .Scientific Research Applications
Synthesis and Reactivity of Azetidines
Azetidines, including “1-(4-Bromo-3-chlorobenzoyl)azetidine”, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Applications of Metalated Azetidines
Metalated azetidines have been applied in various fields of chemistry . The metalation process can enhance the reactivity of azetidines, making them suitable for a wide range of chemical transformations .
Practical C(sp3)–H Functionalization
Azetidines, including “1-(4-Bromo-3-chlorobenzoyl)azetidine”, have been used for practical C(sp3)–H functionalization . This process allows for the introduction of various functional groups at the C(sp3)–H position, which is of great importance in organic synthesis .
Facile Opening with Carbon Nucleophiles
Azetidines can be easily opened with carbon nucleophiles . This property makes them useful in the synthesis of a variety of complex molecules .
Application in Polymer Synthesis
Azetidines have been used in polymer synthesis . The unique reactivity of azetidines allows for the creation of polymers with unique properties .
Drug Discovery
Azetidines, including “1-(4-Bromo-3-chlorobenzoyl)azetidine”, have been used as motifs in drug discovery . They appear in bioactive molecules and natural products, the most known examples of which are azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .
Chiral Templates
Azetidines have been used as chiral templates in the synthesis of complex molecules . The four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .
Synthesis of 1-Arenesulfonylazetidines
A simple, efficient and general method has been developed for the synthesis of 1-arenesulfonylazetidines through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide . This method could potentially be applied to the synthesis of “1-(4-Bromo-3-chlorobenzoyl)azetidine”.
Safety And Hazards
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future directions include the development of new synthetic strategies towards functionalized azetidines and their versatility as heterocyclic synthons . They also have potential applications in drug discovery, polymerization, and as chiral templates .
properties
IUPAC Name |
azetidin-1-yl-(4-bromo-3-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVHYUXOIBBBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-chlorobenzoyl)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)
![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)
![4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383851.png)
![5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate](/img/structure/B1383852.png)
![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)


![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)
![1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B1383860.png)

![(4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride](/img/structure/B1383865.png)